1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-15(3)13-10/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChI Key |
PZVAGIREOYAENN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=NN(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters for Alkylation and Coupling Steps
Challenges and Solutions:
-
Side Reactions: Competing N-alkylation at alternative positions can occur. Using bulky bases like triethylamine minimizes this by sterically hindering undesired pathways.
-
Oxygen Sensitivity: Reactions performed under nitrogen or argon atmospheres prevent oxidation of sensitive intermediates.
Purification and Characterization Techniques
Post-synthesis purification is critical due to the structural complexity of bis-pyrazole derivatives.
Purification Methods:
-
Column Chromatography: Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) resolve closely eluting impurities.
-
Recrystallization: Ethanol/water mixtures (9:1 v/v) yield high-purity crystals, with recovery rates exceeding 70%.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Key peaks include δ 7.52 (s, 1H, pyrazole-H), 4.25 (s, 2H, –CH₂–), and 1.42 (t, 3H, –CH₂CH₃).
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₂H₁₈N₅: 260.1512; observed: 260.1509.
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial production necessitates modifications for efficiency and safety.
Table 2: Industrial Process Improvements
| Aspect | Laboratory Method | Industrial Adaptation |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Solvent Recovery | Manual distillation | Automated distillation units |
| Catalyst Loading | 10 mol% CuBr | 5 mol% with ligand recycling |
Case Study: A patent detailing the synthesis of a related piperazine-pyrazole compound highlights the replacement of toxic solvents like pyridine with toluene, reducing environmental and safety risks. Similar substitutions (e.g., dichloromethane → ethyl acetate) could enhance the sustainability of the target compound’s production .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Biological Activity
1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, anti-inflammatory effects, and molecular interactions.
- Molecular Formula : C₁₀H₁₅N₅
- Molecular Weight : 205.26 g/mol
- CAS Number : 1156891-36-9
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. The following sections detail its anticancer and anti-inflammatory activities.
Anticancer Activity
Research indicates that compounds with a pyrazole scaffold exhibit promising anticancer properties against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 12.50 | Inhibition of breast cancer cells |
| HepG2 | 26.00 | Liver cancer inhibition |
| A549 | 49.85 | Lung cancer inhibition |
| HeLa | 38.44 | Cervical cancer inhibition |
Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. For instance, modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity while minimizing toxicity to healthy cells. The structure–activity relationship (SAR) studies indicate that certain substitutions lead to increased efficacy in reducing inflammation .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death .
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic potential .
Case Studies
Several case studies have illustrated the efficacy of pyrazole-based compounds in clinical settings:
- Study on MDA-MB-231 Cells : A recent study demonstrated that modifications on the pyrazole ring significantly enhanced the antiproliferative activity against breast cancer cells, with IC₅₀ values indicating effective concentrations for therapeutic use .
- Evaluation Against HepG2 Cells : Another investigation focused on liver cancer cells showed that specific analogs could reduce cell viability significantly while sparing normal fibroblasts from toxicity .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, analogous pyrazole derivatives are synthesized via reactions between halogenated pyrazole precursors and amines under basic conditions (e.g., cesium carbonate) with copper(I) catalysts (e.g., CuBr) to facilitate C-N bond formation . Key parameters include solvent choice (DMSO or ethanol), temperature (35–80°C), and inert atmospheres to prevent oxidation. Yield optimization may require purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR: Look for characteristic peaks:
- HRMS (ESI): Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., m/z 260.2 for C₁₂H₁₈N₅) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Methodological Answer: Pyrazole derivatives generally exhibit moderate solubility in polar aprotic solvents (DMSO, DMF) and poor solubility in water. Stability testing under acidic/basic conditions (e.g., HCl/NaOH) and thermal gravimetric analysis (TGA) can assess decomposition thresholds. For example, related compounds remain stable below 150°C but degrade in strong acids due to protonation of the amine group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the pyrazole ring) affect the compound’s bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methyl with ethyl or adding fluorine) and testing biological activity. For example:
- Fluorine substitution at the pyrazole 5-position enhances metabolic stability and receptor binding affinity in related compounds .
- Methoxy groups on aryl substituents improve solubility but may reduce membrane permeability .
Quantitative SAR (QSAR) models using computational tools (e.g., molecular docking) can predict interactions with targets like kinases or GPCRs .
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Mechanistic studies use:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) with purified proteins .
- Molecular dynamics simulations to model binding poses. For example, the ethyl and methyl groups on the pyrazole core may occupy hydrophobic pockets in enzyme active sites, while the amine linker forms hydrogen bonds .
- Kinetic assays (e.g., IC50 determination) to evaluate inhibition potency against targets like cyclooxygenase-2 or tyrosine kinases .
Q. How can impurities or byproducts formed during synthesis be identified and mitigated?
Methodological Answer:
- HPLC-MS or GC-MS detects impurities (e.g., unreacted intermediates or dehalogenated byproducts). For example, residual iodinated precursors in analogous syntheses are monitored via iodine-specific detectors .
- Process optimization: Adjust stoichiometry of reagents (e.g., excess amine to drive reaction completion) or introduce scavenger resins to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
